1-anilino-3-(2-ethoxyethoxy)-2-propanol
Description
1-Anilino-3-(2-ethoxyethoxy)-2-propanol is a tertiary alcohol derivative with a phenylamino (anilino) group at position 1 and a 2-ethoxyethoxy substituent at position 3 of the propanol backbone. The ethoxyethoxy group confers hydrophilicity and flexibility, making it suitable for applications in organic synthesis, solubilizing agents, or intermediates in pharmaceutical chemistry .
Properties
IUPAC Name |
1-anilino-3-(2-ethoxyethoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-2-16-8-9-17-11-13(15)10-14-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZMPEVBYDPYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC(CNC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural analogs, their substituents, and functional attributes:
Key Findings from Comparative Studies
Polarity and Solubility: The ethoxyethoxy group in this compound enhances water solubility compared to alkylamino analogs like 1-anilino-3-(butylamino)-2-propanol . Tripropylene glycol monomethyl ether (MW 206.28) shares similar ether linkages but lacks aromaticity, resulting in lower toxicity and broader industrial use .
Biological Activity: PDMP’s morpholino and decanoylamino groups enable potent inhibition of glycosphingolipid biosynthesis, a mechanism absent in the target compound .
Synthetic Utility: Compounds like 1-(diethylamino)-3-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}-2-propanol demonstrate the role of aromatic ethers in designing receptor-targeted molecules, whereas the ethoxyethoxy group may serve as a solubilizing moiety in prodrugs .
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